molecular formula C8H14N4O3 B2562921 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine CAS No. 1856030-73-3

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B2562921
CAS No.: 1856030-73-3
M. Wt: 214.225
InChI Key: RGSYYVIYZCNKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The nitro group may play a role in the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitro-3-propan-2-yloxypyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-6(2)15-8-7(12(13)14)5-11(10-8)4-3-9/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSYYVIYZCNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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